3-(4-Methyl-1H-indol-1-yl)propansäure

Übersicht

Beschreibung

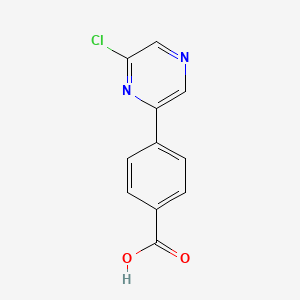

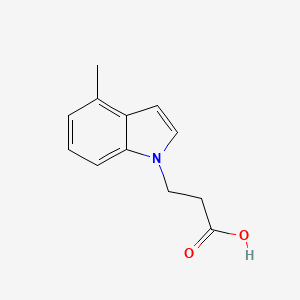

3-(4-Methyl-1H-indol-1-yl)propanoic acid is a compound with the molecular formula C12H13NO2 . It is a deamination product of Tryptophan that protects the hippocampus from ischemic damage and oxidative stress .

Molecular Structure Analysis

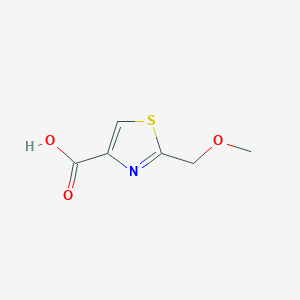

The molecular structure of 3-(4-methyl-1H-indol-1-yl)propanoic acid consists of a 1H-indole ring attached to a propanoic acid group . The indole ring contains a benzene ring fused to a pyrrole ring, which contributes to the compound’s aromaticity.Physical And Chemical Properties Analysis

The compound has an average mass of 203.237 Da and a monoisotopic mass of 203.094635 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 408.4±28.0 °C at 760 mmHg, and a flash point of 200.8±24.0 °C .Wissenschaftliche Forschungsanwendungen

Rolle bei der Synthese von Indolderivaten

Indolderivate, einschließlich “3-(4-Methyl-1H-indol-1-yl)propansäure”, spielen eine bedeutende Rolle bei der Synthese verschiedener Alkaloide . Sie sind wichtige Molekültypen und Naturstoffe und spielen eine zentrale Rolle in der Zellbiologie .

Biologisch aktive Verbindungen

Indolderivate werden als biologisch aktive Verbindungen zur Behandlung von Krebszellen, Mikroben und verschiedenen Arten von Störungen im menschlichen Körper eingesetzt . Sie zeigen verschiedene biologisch wichtige Eigenschaften .

Antivirale Aktivität

Indolderivate besitzen antivirale Aktivität. Zum Beispiel wurden bestimmte 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylatderivate als antivirale Mittel berichtet .

Entzündungshemmende Aktivität

Indolderivate zeigen auch eine entzündungshemmende Aktivität . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente .

Antikrebsaktivität

Indolderivate wurden als Antikrebsmittel gefunden. Einige synthetisierte Verbindungen haben effektive Aktivitäten gegenüber verschiedenen Krebszelllinien gezeigt .

Antibakterielle Aktivität

Indolderivate wurden als antimikrobielle Aktivität berichtet . Sie wurden auf ihre in vitro antimykobakterielle Aktivität gegen verschiedene Stämme von Mycobacterium getestet .

Antituberkulose-Aktivität

Indolderivate besitzen auch antituberkulose Aktivität . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antituberkuloser Medikamente .

Antidiabetische Aktivität

Indolderivate wurden als antidiabetische Aktivität gefunden . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antidiabetika .

Wirkmechanismus

3-(4-methyl-1H-indol-1-yl)propanoic acid has been found to act as an inhibitor of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. 3-(4-methyl-1H-indol-1-yl)propanoic acid has also been found to bind to certain receptors in the central nervous system, such as the serotonin receptors, and can act as an agonist or an antagonist of these receptors. 3-(4-methyl-1H-indol-1-yl)propanoic acid has also been found to interact with certain proteins, such as the G-protein coupled receptor kinases, and can act as an agonist or an antagonist of these proteins.

Biochemical and Physiological Effects

3-(4-methyl-1H-indol-1-yl)propanoic acid has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and can act as an agonist or an antagonist of certain receptors in the central nervous system, such as the serotonin receptors. 3-(4-methyl-1H-indol-1-yl)propanoic acid has also been found to interact with certain proteins, such as the G-protein coupled receptor kinases, and can act as an agonist or an antagonist of these proteins. In addition, 3-(4-methyl-1H-indol-1-yl)propanoic acid has been found to have anti-inflammatory, anti-convulsant, and anti-oxidant effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3-(4-methyl-1H-indol-1-yl)propanoic acid in laboratory experiments is that it is a small molecule and is relatively easy to synthesize. In addition, 3-(4-methyl-1H-indol-1-yl)propanoic acid has a wide range of biochemical and physiological effects, making it useful for a variety of scientific research applications. However, there are some limitations to using 3-(4-methyl-1H-indol-1-yl)propanoic acid in laboratory experiments. For example, 3-(4-methyl-1H-indol-1-yl)propanoic acid has been found to interact with certain proteins, such as the G-protein coupled receptor kinases, and can act as an agonist or an antagonist of these proteins. This could potentially lead to unexpected results in laboratory experiments.

Zukünftige Richtungen

The future directions for the use of 3-(4-methyl-1H-indol-1-yl)propanoic acid in scientific research are numerous. For example, 3-(4-methyl-1H-indol-1-yl)propanoic acid could be used in the study of the effects of drugs on the immune system, as well as in the study of the effects of drugs on the cardiovascular system. In addition, 3-(4-methyl-1H-indol-1-yl)propanoic acid could be used in the study of enzyme-substrate interactions, as well as in the study of the effects of enzyme inhibitors on enzyme activity. Furthermore, 3-(4-methyl-1H-indol-1-yl)propanoic acid could be used in the study of the effects of drugs on the central nervous system. Finally, 3-(4-methyl-1H-indol-1-yl)propanoic acid could be used in the study of the effects of drugs on disease states, such as cancer, and could potentially be used in the development of new drugs.

Biochemische Analyse

Biochemical Properties

3-(4-methyl-1H-indol-1-yl)propanoic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in the metabolism of indole derivatives, such as cytochrome P450 enzymes . These interactions often result in the modulation of enzyme activity, leading to changes in the metabolic pathways of the cells. Additionally, 3-(4-methyl-1H-indol-1-yl)propanoic acid has been shown to bind to specific receptors, influencing cellular signaling pathways and gene expression .

Cellular Effects

The effects of 3-(4-methyl-1H-indol-1-yl)propanoic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the expression of pro-inflammatory genes, thereby reducing inflammation in certain cell types . Moreover, 3-(4-methyl-1H-indol-1-yl)propanoic acid can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

Molecular Mechanism

The molecular mechanism of action of 3-(4-methyl-1H-indol-1-yl)propanoic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can inhibit the activity of certain enzymes involved in the inflammatory response, leading to a decrease in inflammation . Additionally, 3-(4-methyl-1H-indol-1-yl)propanoic acid has been shown to activate specific signaling pathways that promote apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-methyl-1H-indol-1-yl)propanoic acid change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that 3-(4-methyl-1H-indol-1-yl)propanoic acid can have sustained effects on cellular function, including prolonged anti-inflammatory and anticancer activities . Its stability and efficacy may decrease over time, necessitating careful consideration of storage and handling conditions .

Dosage Effects in Animal Models

The effects of 3-(4-methyl-1H-indol-1-yl)propanoic acid vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inducing apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, including liver toxicity and gastrointestinal disturbances . Therefore, it is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

3-(4-methyl-1H-indol-1-yl)propanoic acid is involved in several metabolic pathways, including those related to the metabolism of indole derivatives . This compound interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The metabolic pathways of 3-(4-methyl-1H-indol-1-yl)propanoic acid can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-(4-methyl-1H-indol-1-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biological effects. The localization and accumulation of 3-(4-methyl-1H-indol-1-yl)propanoic acid can influence its activity and function within the cells.

Eigenschaften

IUPAC Name |

3-(4-methylindol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-3-2-4-11-10(9)5-7-13(11)8-6-12(14)15/h2-5,7H,6,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASGHKFXXDYQMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN(C2=CC=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Amino-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1385995.png)

![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1386006.png)

![[5-(2-Furyl)isoxazol-3-yl]acetic acid](/img/structure/B1386012.png)

![N-Methyl-N-(4-{[2-(trifluoromethyl)pyrimidin-4-yl]oxy}benzyl)amine](/img/structure/B1386016.png)

![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1386017.png)